

comparative study of (S)-BMS-378806 and its long-acting analogs

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Compound of Interest

Compound Name: (S)-BMS-378806

Cat. No.: B1667207

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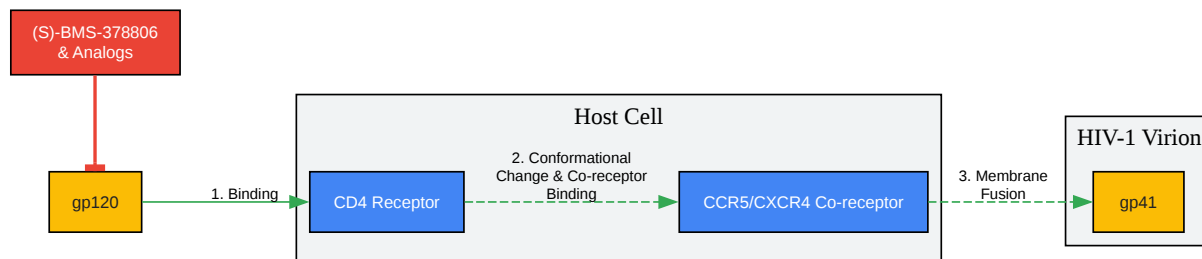
A Comparative Study of **(S)-BMS-378806** and its Long-Acting Analogs as HIV-1 Attachment Inhibitors

Introduction

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle, initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells.[1][2][3] This interaction represents a key target for antiretroviral therapy. **(S)-BMS-378806** was one of the first small-molecule inhibitors identified that specifically targets this interaction.[1][4] This guide provides a comparative analysis of **(S)-BMS-378806** and its long-acting analogs, which have been developed to improve upon the pharmacokinetic profile and clinical utility of the parent compound.

Mechanism of Action

(S)-BMS-378806 and its analogs are HIV-1 attachment inhibitors that function by binding to a hydrophobic pocket within the gp120 subunit of the viral envelope protein.[1][5] This binding event prevents the interaction between gp120 and the host cell's CD4 receptor, thereby blocking the initial step of viral entry into the cell.[1][4][6] These compounds are highly specific to HIV-1 and do not show activity against HIV-2 or other viruses.[1][7] The development of long-acting analogs has focused on stabilizing the conformation of the envelope glycoprotein, which not only enhances their inhibitory activity but also has implications for vaccine development.[5][8][9]



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Mechanism of Action of **(S)-BMS-378806** and its Analogs.

Comparative Performance Data

The following table summarizes the key in vitro performance metrics for **(S)-BMS-378806** and its notable analogs. The data highlights the improvements in potency and pharmacokinetic properties achieved through structural modifications.

Compound	EC50 (nM)	CC50 (μM)	Oral Bioavailability (%)	Key Features
(S)-BMS-378806	12 - 40	>225	19-24 (Rat, Monkey), 77 (Dog)[10]	Prototype HIV-1 attachment inhibitor.[1]
BMS-488043	-	-	Improved pharmacokinetic profile compared to BMS-378806. [11]	Second-generation analog with improved metabolic stability.[11]
BMS-626529 (Temsavir)	-	-	-	Potent analog, active component of the prodrug Fostemsavir.[5]
BMS-663068 (Fostemsavir)	-	-	-	Prodrug of BMS-626529, currently in clinical development.[5]

EC50: Half maximal effective concentration; CC50: Half maximal cytotoxic concentration. Data for BMS-488043 and BMS-626529/Fostemsavir EC50 values are not explicitly provided in the search results in a comparative table format, but their development was driven by improved potency and pharmacokinetics.

Experimental Protocols

Antiviral Activity Assay (Cell-Based)

The antiviral activity of the compounds is typically determined using a cell-based assay. A common method involves the following steps:

- Cell Culture: HeLa CD4 CCR5 cells are cultured in appropriate media.

- **Viral Infection:** Cells are infected with HIV-1 pseudotyped virions that encode a reporter gene, such as luciferase.
- **Compound Addition:** The test compounds are added at various concentrations at the time of infection.
- **Incubation:** The infected cells are incubated for a set period (e.g., 48 hours) to allow for viral replication and reporter gene expression.
- **Data Analysis:** Antiviral activity is measured by quantifying the reporter gene activity (e.g., luciferase activity). The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed to determine their therapeutic index.

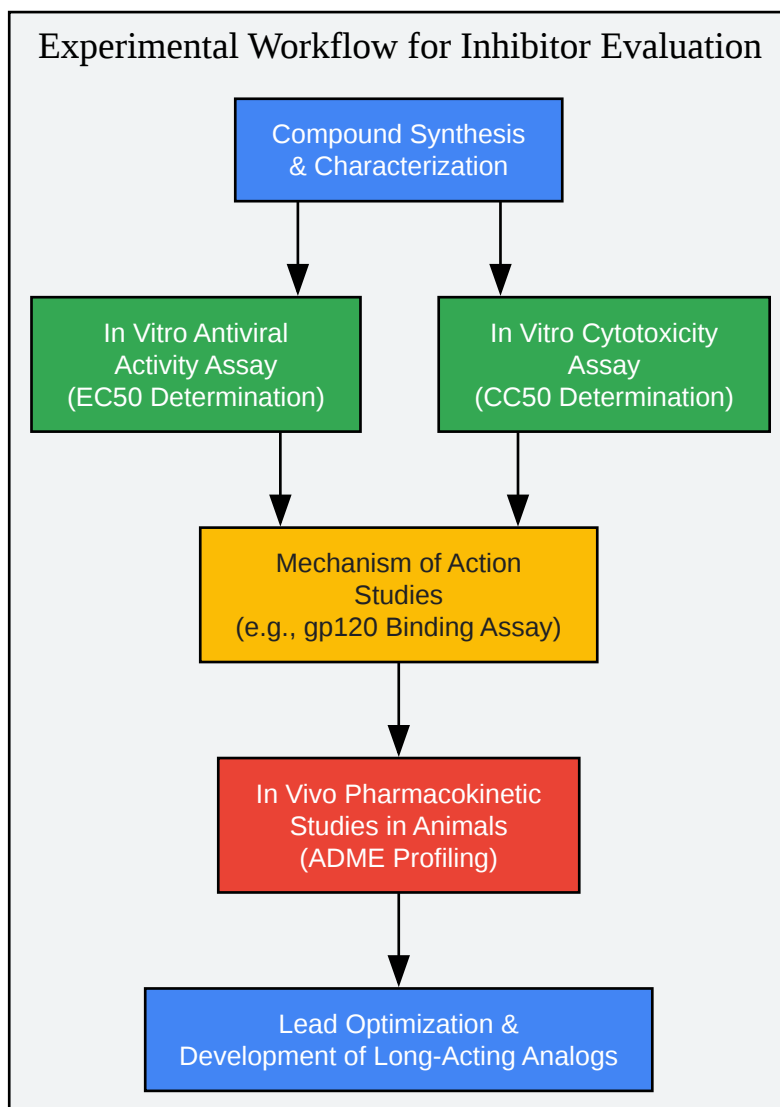
- **Cell Culture:** Various cell lines are cultured in the presence of increasing concentrations of the test compounds.
- **Incubation:** Cells are incubated for a specified period.
- **Viability Assessment:** Cell viability is measured using a standard assay, such as the MTT or MTS assay, which measures mitochondrial activity.
- **Data Analysis:** The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic properties are evaluated in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds.

- **Animal Dosing:** The compounds are administered to animal models (e.g., rats, dogs, monkeys) via intravenous (i.v.) and oral (p.o.) routes.^[1]
- **Sample Collection:** Blood samples are collected at various time points after dosing.

- Drug Concentration Analysis: The concentration of the drug in plasma is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS).[1]
- Parameter Calculation: Pharmacokinetic parameters, including bioavailability, clearance, and half-life, are calculated from the plasma concentration-time data.[1]



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Typical Experimental Workflow for HIV-1 Attachment Inhibitor Evaluation.

Structure-Activity Relationship (SAR) and Development of Long-Acting Analogs

The development of analogs of **(S)-BMS-378806** has been guided by extensive structure-activity relationship (SAR) studies. Key findings from these studies include the importance of the 3-(R)-methyl group on the piperazine moiety and the nature of the substituent at the C-4 position of the azaindole ring for antiviral activity.[12] The goal of developing long-acting analogs is to provide less frequent dosing regimens, which can improve patient adherence and overall treatment success. These long-acting compounds are designed to stabilize the pre-fusion "state-1" conformation of the HIV-1 envelope glycoprotein, which is a key target for neutralizing antibodies.[5][9] This stabilization not only enhances the antiviral effect but also presents the viral envelope in a conformation that is favorable for recognition by the immune system, a desirable feature for vaccine development.[5][9]

Conclusion

(S)-BMS-378806 laid the groundwork for a novel class of HIV-1 inhibitors that target viral attachment. Through medicinal chemistry efforts, long-acting analogs with improved pharmacokinetic properties and potent antiviral activity have been developed. These compounds, such as the active metabolite of Fostemsavir (BMS-626529), hold significant promise for the treatment of HIV-1 infection, including in treatment-experienced patients with multidrug-resistant virus. The unique mechanism of action and the potential for long-acting formulations make these gp120 attachment inhibitors a valuable addition to the arsenal of antiretroviral drugs.

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